molecular formula C7H6ClN3 B1426090 2-Chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine CAS No. 1060816-67-2

2-Chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine

Cat. No.: B1426090
CAS No.: 1060816-67-2
M. Wt: 167.59 g/mol
InChI Key: WOIRQILACBXPIQ-UHFFFAOYSA-N
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Description

2-Chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine is a heterocyclic compound that belongs to the pyrrolopyrimidine family This compound is characterized by a fused ring system consisting of a pyrrole ring and a pyrimidine ring, with a chlorine atom at the 2-position and a methyl group at the 7-position

Scientific Research Applications

2-Chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine has a wide range of applications in scientific research, including:

    Medicinal Chemistry: It is used as a building block in the synthesis of kinase inhibitors, which are important therapeutic agents for the treatment of cancer and other diseases.

    Biological Studies: The compound is used in the study of cellular signaling pathways and the development of new drugs targeting specific molecular pathways.

    Chemical Biology: It serves as a probe in chemical biology research to investigate the interactions between small molecules and biological macromolecules.

    Industrial Applications: The compound is used in the development of new materials and as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Safety and Hazards

The safety information for “2-Chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine” indicates that it is classified as Acute Tox. 3 Oral . The hazard statements include H301 . The precautionary statements include P301 + P310 . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting it in eyes, on skin, or on clothing .

Mechanism of Action

Target of Action

The primary target of 2-Chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine is believed to be tyrosine kinase , particularly the signal transducers and activators of transcription 6 (STAT6) . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades. They play pivotal roles in cell growth, differentiation, metabolism, and apoptosis.

Mode of Action

This compound interacts with its targets through electrophilic substitution reactions , including nucleophilic aromatic substitution . It binds to the active site of tyrosine kinase, inhibiting its activity and thus disrupting the signal transduction cascades. This leads to changes in cellular processes such as growth and apoptosis.

Biochemical Pathways

The compound’s interaction with tyrosine kinase affects various biochemical pathways. The inhibition of tyrosine kinase disrupts the STAT6 pathway, which plays a crucial role in transmitting signals from the cell surface to the DNA in the nucleus, influencing cellular activities such as cell growth and apoptosis .

Pharmacokinetics

Its bioavailability is likely influenced by factors such as its molecular weight (1676 g/mol) , and its physical form (solid)

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its inhibitory effect on tyrosine kinase. This results in the disruption of signal transduction cascades, affecting cellular processes such as growth and apoptosis . For instance, it has been found to show potential activity against breast cancer cells .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it demonstrates stability under normal temperature and humidity conditions, but may decompose in the presence of strong acids or alkalis . Therefore, it should be stored in a cool, dry, and well-ventilated area, away from heat sources and oxidants .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chloropyrimidine with 2-aminopyrrole in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Another approach involves the use of microwave-assisted synthesis, which has been shown to enhance reaction rates and yields. For example, the reaction of 2-chloropyrimidine with 2-aminopyrrole under microwave irradiation in the presence of a suitable base can lead to the formation of this compound in good yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and purity while minimizing production costs. The use of automated reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom at the 2-position can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Electrophilic Substitution: The pyrrole ring can participate in electrophilic substitution reactions, such as halogenation or nitration.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like DMF or dimethyl sulfoxide (DMSO) are commonly used.

    Electrophilic Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nitrating agents like nitric acid (HNO3) can be employed.

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 2-amino-7-methyl-7H-pyrrolo[2,3-D]pyrimidine, while electrophilic halogenation can produce 2-chloro-7-methyl-5-bromo-7H-pyrrolo[2,3-D]pyrimidine.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-7H-pyrrolo[2,3-D]pyrimidine: Similar structure but with a chlorine atom at the 4-position.

    7-Deazahypoxanthine: A related compound with a different substitution pattern on the pyrrolo[2,3-D]pyrimidine core.

    6-Chloro-7-iodo-7-deazapurine: Another derivative with halogen substitutions at different positions.

Uniqueness

2-Chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom at the 2-position and the methyl group at the 7-position influences its reactivity and interaction with biological targets, making it a valuable compound in medicinal chemistry and drug development.

Properties

IUPAC Name

2-chloro-7-methylpyrrolo[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3/c1-11-3-2-5-4-9-7(8)10-6(5)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOIRQILACBXPIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=CN=C(N=C21)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10725575
Record name 2-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10725575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1060816-67-2
Record name 2-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10725575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of NaH (106.6 mg, 2.67 mmol) in THF (5 mL) was added 2-chloro-7H-pyrrolo[2,3-d]pyrimidine (500 mg, 2.54 mmol) at 0° C. and stirred for 30 minutes at the same temperature. CH3I (1.5 g, 10.2 mmol) was added at 0° C. and the combined mixture stirred for 3 h at 15° C. After TLC showed the reaction was complete, the mixture was diluted with water 20 mL) and extracted with ethyl acetate EA (2×20 mL) and the combined organic layers were washed with brine (30 mL), dried over Na2SO4 and concentrated to give the title compound (254 mg, 47.4%) as colorless oil which was used in next step without further purification.
Name
Quantity
106.6 mg
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
1.5 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Yield
47.4%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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